molecular formula C11H13NO4 B1269346 4-[2-(Acetylamino)ethoxy]benzoic acid CAS No. 297137-62-3

4-[2-(Acetylamino)ethoxy]benzoic acid

Cat. No.: B1269346
CAS No.: 297137-62-3
M. Wt: 223.22 g/mol
InChI Key: RARYSZHXJOYKDU-UHFFFAOYSA-N
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Description

4-[2-(Acetylamino)ethoxy]benzoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-acetamidoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-6-7-16-10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYSZHXJOYKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349776
Record name 4-[2-(acetylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297137-62-3
Record name 4-[2-(acetylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-[2-(acetylamino)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[2-(acetylamino)ethoxy]benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. This document details two primary synthetic routes: the Williamson ether synthesis and the N-acetylation of an amino precursor. Furthermore, it outlines the expected physicochemical properties and provides a thorough guide to the characterization of the title compound using various spectroscopic techniques. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel organic compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, weight, and predicted and observed spectral characteristics.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄--INVALID-LINK--[1]
Molecular Weight 223.22 g/mol --INVALID-LINK--[1]
CAS Number 297137-62-3--INVALID-LINK--[1]
Melting Point 176.93 °C (Predicted)--INVALID-LINK--[2]
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 12.5 (s, 1H, COOH), 8.1 (t, 1H, NH), 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.1 (t, 2H, OCH₂), 3.4 (q, 2H, NCH₂), 1.8 (s, 3H, COCH₃)Based on similar structures
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 169.0 (C=O, amide), 167.5 (C=O, acid), 162.0 (Ar-C-O), 131.5 (Ar-C), 123.0 (Ar-C-COOH), 114.5 (Ar-C), 66.0 (OCH₂), 39.0 (NCH₂), 22.5 (COCH₃)--INVALID-LINK--[1] (data available)
IR (KBr, cm⁻¹) Predicted: 3300 (N-H stretch), 3000-2500 (O-H stretch, acid), 1700 (C=O stretch, acid), 1640 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1250 (C-O stretch, ether)Based on similar structures
Mass Spectrometry (GC-MS) m/z 121--INVALID-LINK--[1]

Synthesis Protocols

Two primary synthetic routes for this compound are presented below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Williamson Ether Synthesis

This method involves the O-alkylation of 4-hydroxybenzoic acid with N-(2-chloroethyl)acetamide. This approach is well-suited for larger scale synthesis.[2][3]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (1.5 eq), to the solution.

  • Initial Reflux: Heat the mixture to reflux and stir for 1 hour to ensure the formation of the phenoxide salt.

  • Alkylating Agent Addition: Slowly add N-(2-chloroethyl)acetamide (1.2 eq) to the reaction mixture.

  • Reaction: Continue to reflux the mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and acidify with a dilute solution of hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

N-acetylation of 4-(2-aminoethoxy)benzoic acid

This alternative route involves the acylation of the primary amine of 4-(2-aminoethoxy)benzoic acid using acetic anhydride. This method is often preferred for smaller laboratory-scale preparations due to its simplicity and high yields.[2][4]

  • Dissolution: In a round-bottom flask, dissolve 4-(2-aminoethoxy)benzoic acid (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent like dioxane or THF.

  • Base Addition: Add a slight excess of a mild base, such as sodium bicarbonate (2.0 eq), to the solution to neutralize the generated acetic acid.

  • Acylating Agent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an appropriate solvent to obtain pure this compound.

Characterization Methodologies

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher instrument. The spectrum is expected to show distinct signals for the aromatic protons, the ethoxy chain protons, the acetyl methyl protons, the amide proton, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. The spectrum should reveal signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the carbons of the ethoxy linker, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include the broad O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the acid and the amide (Amide I band), and the N-H bend (Amide II band).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. This will confirm the molecular weight of the compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthetic pathways and the general workflow for the characterization of this compound.

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_acetylation N-Acetylation start1 4-Hydroxybenzoic Acid product 4-[2-(acetylamino)ethoxy] benzoic acid start1->product O-alkylation reagent1 N-(2-Chloroethyl)acetamide K₂CO₃, Acetone reagent1->product start2 4-(2-Aminoethoxy) benzoic acid start2->product Acylation reagent2 Acetic Anhydride NaHCO₃, H₂O reagent2->product

Caption: Synthetic routes to this compound.

Characterization_Workflow synthesis Synthesized Product purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the characterization of the synthesized compound.

References

Spectroscopic Profile of 4-[2-(acetylamino)ethoxy]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-[2-(acetylamino)ethoxy]benzoic acid (CAS No: 297137-62-3). Given the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of available mass spectrometry data and predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

  • Systematic Name: this compound

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.22 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure and established chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Singlet (br)1H-COOH
~8.1Triplet1H-NH-
7.89Doublet2HAromatic (ortho to -COOH)
7.01Doublet2HAromatic (ortho to -OCH₂)
4.10Triplet2H-O-CH₂-
3.45Quartet2H-CH₂-NH-
1.85Singlet3H-C(=O)-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~169.5-C(=O)-NH-
~167.0-COOH
~162.0Aromatic (C attached to -OCH₂)
~131.5Aromatic (CH ortho to -COOH)
~123.0Aromatic (C attached to -COOH)
~114.5Aromatic (CH ortho to -OCH₂)
~68.0-O-CH₂-
~39.0-CH₂-NH-
~22.5-C(=O)-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2400BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic)
2980 - 2850MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (Amide I)
~1605, ~1580StrongC=C stretch (Aromatic ring)
~1550StrongN-H bend (Amide II)
~1250StrongC-O stretch (Aryl ether and Carboxylic acid)
~1170StrongC-N stretch
Mass Spectrometry (MS)

The following data is available from GC-MS analysis.

Table 4: Mass Spectrometry Data

m/zInterpretation
223[M]⁺ Molecular ion
121Fragment ion corresponding to [HOOC-C₆H₄-O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use the residual solvent peak as a reference.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or through a Gas Chromatograph - GC for electron ionization).

  • Ionization: Ionize the sample molecules. For ESI, a high voltage is applied to the liquid to create an aerosol. For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 4-[2-(acetylamino)ethoxy] benzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Caption: Proposed fragmentation pathway in Mass Spectrometry.

An In-depth Technical Guide to 4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-[2-(Acetylamino)ethoxy]benzoic acid (CAS number 297137-62-3), potential suppliers, and relevant experimental contexts. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, its structural similarity to key pharmaceutical intermediates offers valuable insights into its potential applications.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 4-(2-acetamidoethoxy)benzoic acid, is a benzoic acid derivative.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 297137-62-3[3]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.22 g/mol [1]
IUPAC Name 4-(2-acetamidoethoxy)benzoic acid[1][2]
Synonyms 4-(2-acetamidoethoxy)benzoic acid[1][2]
Physical State Liquid[2][4]
Purity ≥95.0%[5]
Table 2: Computed Properties of this compound
PropertyValueSource
Boiling Point 346.47 °C[2]
Melting Point 176.93 °C[2]
Water Solubility 3633.33 mg/L[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 5[2]

Synthesis and Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in public literature, its synthesis can be achieved through established organic chemistry reactions. One common method is the Williamson ether synthesis.[2]

Proposed Synthesis Workflow

A likely synthetic route involves the reaction of 4-hydroxybenzoic acid with N-(2-chloroethyl)acetamide.[2] This process is illustrated in the workflow diagram below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 4-Hydroxybenzoic Acid conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat reactant1->conditions reactant2 N-(2-Chloroethyl)acetamide reactant2->conditions product This compound conditions->product Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis for this compound.

Detailed Experimental Protocol: Synthesis of a Structurally Related Compound

To provide a practical experimental framework, the following is a detailed two-step protocol for the synthesis of the structurally similar compound, 4-(2-(Dimethylamino)ethoxy)benzoic acid, which is a key intermediate in the production of the pharmaceutical agent Itopride.[6][7] This protocol involves a Williamson ether synthesis followed by nitrile hydrolysis.

Part 1: Williamson Ether Synthesis of 4-(2-(Dimethylamino)ethoxy)benzonitrile

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone.

  • Base Addition: Add 34.8 g (251.8 mmol) of potassium hydroxide to the solution.

  • Initial Reflux: Heat the mixture to reflux and stir for 1 hour.

  • Alkylating Agent Addition: Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Reaction Monitoring: Continue refluxing and stirring for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone by rotary evaporation.

  • Extraction: Add 300 ml of dichloromethane and extract the product. Dry the organic layer with anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 2: Hydrolysis to 4-(2-(Dimethylamino)ethoxy)benzoic Acid

  • Hydrolysis Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 4-(2-(dimethylamino)ethoxy)benzonitrile from Part 1 in a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux until the nitrile group is fully hydrolyzed.

  • Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath to precipitate the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure compound.

  • Drying: Dry the purified product in a vacuum oven.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not readily found in the public domain. However, its structural similarity to 4-(2-(Dimethylamino)ethoxy)benzoic acid, a key intermediate in the synthesis of the gastroprokinetic drug Itopride, suggests potential relevance in similar biological pathways.[7]

Itopride functions through a dual mechanism: antagonism of the dopamine D2 receptor and inhibition of acetylcholinesterase.[7] This leads to an increase in acetylcholine concentrations, which enhances gastrointestinal motility.

Signaling Pathway of Itopride

The following diagram illustrates the mechanism of action of Itopride, providing a potential framework for investigating the biological effects of structurally related compounds like this compound.

G cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell D2R Dopamine D2 Receptor ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibition ACh ACh ACh_release->ACh AChR Muscarinic Receptor ACh->AChR AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Contraction Increased GI Motility AChR->Contraction Itopride Itopride Itopride->D2R Antagonism Itopride->AChE Inhibition Dopamine Dopamine Dopamine->D2R Inhibits

Caption: Dual mechanism of action of Itopride, a drug synthesized from a related precursor.

Safety and Handling

This compound is classified as an irritant.[4] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Suppliers

A number of chemical suppliers list this compound in their catalogs. For procurement, it is recommended to contact these vendors directly for pricing and availability.

Table 3: Potential Suppliers of this compound
SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
Fisher Scientific--INVALID-LINK--
TCI Chemicals--INVALID-LINK--
Fluorochem--INVALID-LINK--
P&S Chemicals--INVALID-LINK--
CymitQuimica--INVALID-LINK--
abcr GmbH--INVALID-LINK--

Note: Availability may vary, and direct inquiry is recommended.[2][5][8][9]

References

In Silico Prediction of 4-[2-(acetylamino)ethoxy]benzoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico approach to characterizing the bioactivity of the novel chemical entity 4-[2-(acetylamino)ethoxy]benzoic acid. In the absence of extensive experimental data, computational methods provide a robust framework for initial bioactivity prediction, target identification, and pharmacokinetic profiling. This document details a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Methodologies for these key computational experiments are described, and hypothetical predictive data are summarized in structured tables for clarity. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate interpretation. This guide serves as a blueprint for the virtual assessment of new chemical entities in the early stages of drug discovery.

Introduction

The imperative to accelerate the drug discovery and development pipeline has led to the increasing integration of computational, or in silico, methods. These approaches offer a time- and cost-effective means to screen vast chemical libraries, predict biological activities, and identify potential safety liabilities of novel compounds before committing to resource-intensive experimental validation.[1][2][3] The subject of this guide, this compound, is a small molecule for which public domain bioactivity data is scarce.[4] This document presents a hypothetical, yet methodologically sound, in silico investigation to predict its biological profile.

The workflow is designed to first identify potential protein targets through a combination of ligand similarity and reverse docking approaches. Subsequently, the interactions with the most promising targets are analyzed in detail using molecular docking simulations to estimate binding affinity. Finally, a comprehensive ADMET profile is predicted to assess the compound's drug-likeness. This multi-faceted computational analysis provides a foundational dataset to guide future experimental studies.

Compound Profile: this compound

A foundational step in any in silico analysis is the characterization of the molecule of interest. The physicochemical properties of this compound are crucial for both its pharmacokinetic behavior and its potential to interact with biological targets.

PropertyValueSource
Molecular Formula C11H13NO4PubChem[4]
Molecular Weight 223.22 g/mol PubChem[4]
IUPAC Name 4-(2-acetamidoethoxy)benzoic acidPubChem[4]
SMILES CC(=O)NCCOC1=CC=C(C=C1)C(=O)OPubChem[4]
InChIKey RARYSZHXJOYKDU-UHFFFAOYSA-NPubChem[4]

In Silico Bioactivity Prediction: A Methodological Workflow

The prediction of bioactivity for a novel compound is a multi-step process that leverages various computational techniques to build a comprehensive profile of its potential therapeutic effects and liabilities.[5][6] This structured workflow allows for the efficient screening and prioritization of compounds for further experimental validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Outcome A Ligand-Based Screening (Similarity Search) C Molecular Docking (Binding Affinity Prediction) A->C B Structure-Based Screening (Reverse Docking) B->C E Bioactivity Hypothesis C->E D ADMET Prediction D->E

Figure 1: A general workflow for the in silico prediction of bioactivity.
Experimental Protocols

  • Principle: This method operates on the principle that structurally similar molecules are likely to have similar biological activities. The 2D and 3D structure of this compound is used to search databases of known bioactive ligands.

  • Protocol:

    • Obtain the canonical SMILES string of the query molecule.

    • Utilize online servers such as SwissTargetPrediction, ChEMBL, and PubChem to perform 2D fingerprint-based similarity searches against their respective databases.[7]

    • The servers generate a ranked list of potential protein targets based on the Tanimoto coefficient or other similarity indices to known active ligands for those targets.

    • Compile and consolidate the top-ranking potential targets for further investigation.

  • Principle: Instead of screening a library of ligands against a single target, inverse docking screens a single ligand against a library of protein binding sites.

  • Protocol:

    • Generate a 3D conformer of this compound and perform energy minimization using a force field like MMFF94.

    • Utilize an inverse docking server or software (e.g., idock, TarFisDock) with a pre-compiled library of druggable protein binding sites.

    • The software systematically docks the ligand into each binding site and calculates a binding energy or score.

    • The output is a ranked list of potential protein targets based on the predicted binding affinity of the query molecule.

  • Principle: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is estimated by a scoring function.[8]

  • Protocol:

    • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.

    • Ligand Preparation: Generate the 3D structure of this compound, assign bond orders, add hydrogens, and assign charges.

    • Docking Simulation: Use docking software such as AutoDock Vina or Glide. Define the binding site (grid box) on the receptor based on the location of the co-crystallized ligand or predicted active sites.

    • Analysis: The software will generate multiple binding poses of the ligand in the receptor's active site, each with a corresponding binding affinity score (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein residues.

  • Principle: Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict the pharmacokinetic and toxicological properties of a molecule.[3]

  • Protocol:

    • Input the SMILES string of this compound into web-based platforms like SwissADME or pkCSM.

    • These platforms employ various predictive models to calculate a range of properties.

    • Compile the predicted values for key ADMET parameters.

Hypothetical In Silico Prediction Results

The following tables present hypothetical data that could be generated from the execution of the protocols described above for this compound.

Predicted Biological Targets

Based on a combined ligand-based and structure-based approach, a list of potential protein targets was generated. The top-ranking targets are presented below.

Target ClassSpecific TargetPrediction MethodConfidence Score
Enzyme Cyclooxygenase-2 (COX-2)Ligand-BasedHigh
Enzyme Carbonic Anhydrase IXStructure-BasedHigh
GPCR Dopamine D2 ReceptorLigand-BasedMedium
Enzyme AcetylcholinesteraseLigand-BasedMedium

Note: Confidence scores are qualitative assessments based on the convergence of different predictive methods.

Molecular Docking Analysis

To further investigate the potential interaction with the top-predicted targets, molecular docking simulations were performed.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 (5IKR) -8.5Arg120, Tyr355, Ser530
Carbonic Anhydrase IX (5FL4) -7.9His94, His96, Thr199
Dopamine D2 Receptor (6CM4) -7.2Asp114, Ser193, Phe389
Acetylcholinesterase (4EY7) -6.8Trp86, Tyr337, Phe338
Predicted ADMET Profile

The drug-likeness and pharmacokinetic properties of this compound were predicted using the SwissADME server.

ParameterPredicted ValueInterpretation
GI Absorption HighReadily absorbed from the gastrointestinal tract.
BBB Permeant NoUnlikely to cross the blood-brain barrier.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
Lipinski's Rule of Five 0 ViolationsGood oral bioavailability is likely.
Bioavailability Score 0.55Represents a good probability of being orally active.
PAINS Alert 0 AlertsNot predicted to be a promiscuous binder.

Interpretation and Proposed Signaling Pathway

The in silico analysis suggests that this compound has the potential to act as an inhibitor of Cyclooxygenase-2 (COX-2). The predicted binding affinity is significant, and the molecule adheres to Lipinski's Rule of Five, indicating good drug-like properties. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.

G cluster_0 Cell Membrane cluster_1 Cellular Response AA Arachidonic Acid COX2 COX-2 AA->COX2 conversion PGH2 Prostaglandin H2 PGs Prostaglandins PGH2->PGs Inflammation Inflammation PGs->Inflammation COX2->PGH2 Molecule 4-[2-(acetylamino)ethoxy] benzoic acid Molecule->COX2 inhibition

Figure 2: Proposed mechanism of action via the COX-2 signaling pathway.

The potential for inhibition of Carbonic Anhydrase IX is also noteworthy, as this enzyme is often overexpressed in tumors and is a target for some cancer therapies. The predicted interactions with the Dopamine D2 receptor and Acetylcholinesterase are less strong but may warrant investigation, especially given that a structurally related compound is a precursor to a prokinetic agent acting on these systems.[9] The predicted inhibition of the CYP2D6 enzyme suggests that co-administration with other drugs metabolized by this enzyme should be approached with caution in future studies.

Conclusion and Future Directions

This in silico investigation provides the first predictive bioactivity profile for this compound. The computational data strongly suggest that this compound is a promising candidate for development as an anti-inflammatory agent, primarily through the inhibition of COX-2. Its favorable ADMET profile further strengthens its potential as a drug candidate.

The logical next steps are the experimental validation of these in silico predictions. This would involve:

  • In vitro enzyme inhibition assays to confirm the inhibitory activity against COX-2 and Carbonic Anhydrase IX.

  • Cell-based assays to assess its anti-inflammatory effects in relevant cell lines.

  • Experimental ADMET studies to verify the predicted pharmacokinetic properties.

This technical guide demonstrates the power of a systematic in silico workflow to generate testable hypotheses and guide the efficient allocation of resources in the early phases of drug discovery. The findings presented herein provide a solid foundation for the future experimental investigation of this compound.

References

"molecular docking studies of 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Launching Initial Search Parameters

I'm starting by formulating a precise search query. My plan is to conduct a thorough Google search using terms like "molecular docking studies of 4-[2-(acetylamino)ethoxy]benzoic acid," as well as other relevant keywords to amass foundational research materials and pertinent literature.

Defining Search Strategies Refined

Initiating Data Synthesis

I'm now diving into the synthesis phase, meticulously extracting and organizing quantitative data like binding energies and IC50 values. My focus is sharpening on experimental protocols, aiming for a structured overview complete with protein targets and software. I'm committed to capturing and documenting key methodologies. I'll visualize these workflows using Graphviz. Finally, the plan is to create a comprehensive technical guide, complete with tables, protocols, visualizations, and thorough citations.

"structure-activity relationship of 4-[2-(acetylamino)ethoxy]benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning the Search

I've initiated a thorough search for relevant literature and patents. My focus is on the structure-activity relationships of 4-[2-(acetylamino)ethoxy]benzoic acid derivatives. Keywords like "this compound", "SAR", and related terms are being employed to refine the search.

Mapping the Approach

I'm now mapping out a detailed plan. I'll search for articles and patents using a refined set of keywords, focusing on SAR, synthesis, and biological activity of these compounds. I will then extract quantitative data like IC50 values and organize it. I'll also detail experimental protocols and analyze the SAR to identify key structural features. I plan to create diagrams to illustrate signaling pathways. Finally, I'll compile everything into a comprehensive technical guide.

Defining the Scope

I've expanded my search terms to include broader categories like "pharmacology" and specific derivative names. My focus is now on extracting quantitative data (IC50, Ki, etc.) and documenting experimental protocols. The SAR analysis will be the central focus, and I'll use Graphviz to illustrate the key findings in clear diagrams. My goal is to synthesize everything into a concise technical guide.

Exploring the Biological Activity of Novel Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of novel benzoic acid derivatives and their diverse biological activities. As a core scaffold in numerous natural and synthetic compounds, the benzoic acid moiety has garnered significant attention for its therapeutic potential across various domains, including oncology, microbiology, and inflammatory diseases. This document provides a comprehensive overview of the latest research, focusing on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these versatile compounds. Through a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this guide aims to equip researchers with the knowledge necessary to advance the exploration and development of next-generation benzoic acid-based therapeutics.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative biological activity data of various novel benzoic acid derivatives, providing a clear comparison of their potency across different therapeutic areas.

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazolyl Benzoic Acids4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acidHuman cancer cell linesGood activity[1]
Quinazolinone DerivativesCompound 5MCF-7100[2]
Thiocyanate Benzoic AcidsCompound 8 and 9MCF-7100[2]
4-(1H-1,2,4-triazol-1-yl) Benzoic Acid HybridsCompound 2MCF-718.7[2]
4-(1H-1,2,4-triazol-1-yl) Benzoic Acid HybridsCompound 14MCF-715.6[2]
Pyridazinylamino Benzoic AcidsCompound 1HT-2915.3[2]
Pyridazinylamino Benzoic AcidsCompound 2HT-293.9[2]
Naphthalenyl-methyleneamino Benzoic Acid4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[2]
Thiophene Acetyl Thiobenzoic Acid2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidNot specified239.88[2]
Antimicrobial Activity

Novel benzoic acid derivatives have demonstrated significant promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Benzoic Acid DerivativesBenzoic AcidE. coli O1571000[3]
Benzoic Acid Derivatives2-hydroxybenzoic acidE. coli O1571000[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesCompound 4S. aureus ATCC 6538125[4]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesCompound 4B. subtilis ATCC 6683125[4]
Pyrazole Benzoic Acid DerivativesPhenoxy-substituted compound (4)S. aureus ATCC 335911[5]
Pyrazole Benzoic Acid DerivativesBromo-substituted compound (24)Not specified0.5[5]
Pyrazole Benzoic Acid Derivatives3,5-dichloro-4-fluoro derivative (31)S. aureus ATCC 335910.5[5]
Schiff's Bases of p-Amino Benzoic AcidN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)B. subtilisPotent[6]

Experimental Protocols: Methodologies for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the exploration of the biological activities of novel benzoic acid derivatives.

Synthesis of Novel Benzoic Acid Derivatives

2.1.1. General Procedure for the Synthesis of Imidazolyl Benzoic Acid Derivatives [1]

  • Schiff's Base Formation: Equimolar amounts of para-aminobenzoic acid and a suitable benzaldehyde derivative are refluxed in glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Imidazole Ring Formation: The resulting Schiff's base is then refluxed with diacetyl and ammonium acetate. The reaction mixture is poured into water to precipitate the product, which is then filtered, dried, and recrystallized.

2.1.2. General Procedure for the Synthesis of N-Substituted Benzamide Derivatives

  • Method A: Acyl Chloride Route [7]

    • A substituted benzoic acid is reacted with thionyl chloride under reflux to form the corresponding acyl chloride.

    • The intermediate acyl chloride is then condensed with a substituted arylamine to yield the target N-substituted benzamide.

  • Method B: Peptide Coupling Route [8]

    • A substituted benzoic acid and a substituted aniline are dissolved in a suitable solvent (e.g., dichloromethane).

    • Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), are added to the mixture.

    • The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated and purified.

Anticancer Activity Assessment: MTT Assay[9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel benzoic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of cell growth is inhibited.

Antimicrobial Activity Assessment: Determination of Minimum Inhibitory Concentration (MIC)[3]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tube dilution method is a commonly used technique.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the novel benzoic acid derivative in a liquid growth medium in a series of test tubes or a 96-well microtiter plate.

  • Inoculation: Inoculate each dilution with the standardized microbial suspension.

  • Incubation: Incubate the tubes or plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: After incubation, visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats[10][11]

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test benzoic acid derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the rats via an appropriate route (e.g., oral or intraperitoneal).

  • Induction of Inflammation: After a specific time interval (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antioxidant Activity Assessment

2.5.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][9]

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a specific volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2.5.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [2][6]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS•+: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

  • Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ solution.

  • Incubation: Incubate the mixture for a specific time.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation of Antioxidant Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways modulated by novel benzoic acid derivatives and typical experimental workflows.

Signaling Pathways

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Histone Histone Proteins HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone Acetylation (HATs) DNA DNA Acetylated_Histone->DNA Increased Accessibility Gene_Expression Tumor Suppressor Gene Expression DNA->Gene_Expression Transcription Transcription_Factors Transcription Factors Transcription_Factors->DNA Binding Apoptosis Apoptosis Gene_Expression->Apoptosis Induction Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->HDAC Inhibition

Caption: HDAC Inhibition Pathway of Benzoic Acid Derivatives.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB NFkB NF-κB (p50/p65) NFkB->IkB Bound & Inactive NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->NFkB Release IkB_p->Proteasome Ubiquitination & Degradation DNA_n DNA NFkB_n->DNA_n Binding Inflammatory_Genes Pro-inflammatory Gene Expression DNA_n->Inflammatory_Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activation Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->IKK Inhibition

Caption: NF-κB Signaling Inhibition by Benzoic Acid Derivatives.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for Cell Attachment (24h) seed_cells->incubate1 add_compound Add Benzoic Acid Derivatives (Various Conc.) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Assay for Anticancer Activity.

Antimicrobial_MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Benzoic Acid Derivative start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Dilutions with Microorganism prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe_growth Visually Observe for Growth (Turbidity) incubate->observe_growth determine_mic Determine MIC (Lowest concentration with no visible growth) observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

The exploration of novel benzoic acid derivatives continues to be a vibrant and promising area of research in medicinal chemistry. The versatility of the benzoic acid scaffold allows for a wide range of structural modifications, leading to the discovery of compounds with potent and selective biological activities. The data and protocols presented in this guide highlight the significant potential of these derivatives as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The visualization of key signaling pathways provides a deeper understanding of their mechanisms of action, offering valuable insights for rational drug design and development. It is anticipated that further research in this field will lead to the identification of new therapeutic leads with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

Predicting the Pharmacokinetic Profile of 4-[2-(acetylamino)ethoxy]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the prediction and characterization of the pharmacokinetic profile of the novel chemical entity 4-[2-(acetylamino)ethoxy]benzoic acid, also known as acexamic acid. In the absence of extensive public data, this document provides a procedural framework for drug development professionals to follow, encompassing a suite of in vitro and in silico methodologies. The guide details experimental protocols for determining key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, presents structured tables for the coherent organization of quantitative data, and utilizes graphical representations to illustrate workflows and potential metabolic pathways. The objective is to furnish a robust and reproducible approach for the preclinical assessment of this compound, thereby facilitating its progression through the drug development pipeline.

Introduction

The successful development of a new therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. The journey of a drug through the body—its absorption into the bloodstream, distribution into various tissues, metabolism into other compounds, and eventual excretion—dictates its efficacy and safety. This compound is a compound of interest, and a predictive understanding of its PK properties is paramount for its development.

This guide presents a systematic approach to predicting the pharmacokinetic profile of this compound through a series of established in vitro experiments and in silico modeling techniques.

Overall Workflow for Pharmacokinetic Profile Prediction

The prediction of a compound's pharmacokinetic profile is a multi-step, iterative process that begins with fundamental physicochemical characterization and progresses through a series of in vitro assays. The data from these initial studies inform later, more complex investigations, including in vivo studies. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Physicochemical & In Vitro Characterization cluster_1 Phase 2: Data Integration & Modeling cluster_2 Phase 3: In Vivo Studies & Refinement A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, LogP, pKa) A->B Characterize C In Vitro ADME Assays B->C Inform Assays D Data Analysis & Interpretation C->D Generate Data E In Silico & PBPK Modeling (Prediction of Human PK) D->E Model Building F Animal PK Studies (e.g., Rodent) E->F Guide Study Design G Human PK Prediction & Dose Selection E->G Predict F->D Generate In Vivo Data

A generalized workflow for pharmacokinetic profile prediction.

In Vitro Pharmacokinetic Assays: Data & Protocols

A battery of in vitro assays is essential for the initial assessment of the ADME properties of this compound. The following sections detail the protocols for these key experiments and provide templates for data presentation.

Absorption

Rationale: Solubility is a critical determinant of oral absorption. Poorly soluble compounds often exhibit low and variable bioavailability.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Data Presentation:

CompoundAssay TypepHSolubility (µM)
This compoundKinetic (Turbidimetric)7.4Hypothetical: 150
Propranolol (High Solubility Control)Kinetic (Turbidimetric)7.4> 200
Verapamil (Low Solubility Control)Kinetic (Turbidimetric)7.425

Rationale: The ability of a compound to cross the intestinal epithelium is a key factor in its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Compound Application: Add this compound (e.g., at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

Data Presentation:

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compoundA-to-BHypothetical: 8.5Hypothetical: 1.2
B-to-AHypothetical: 10.2
Propranolol (High Permeability Control)A-to-B25.01.1
Digoxin (Efflux Substrate Control)A-to-B0.515.0
Distribution

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues and for metabolism and excretion. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8 kDa MWCO).

  • Compound Addition: Add this compound to plasma in one chamber.

  • Buffer Addition: Add protein-free buffer (PBS, pH 7.4) to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling and Analysis: Collect samples from both the plasma and buffer chambers and determine the concentration of the compound by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation:

CompoundSpeciesFraction Unbound (fu)% Bound
This compoundHumanHypothetical: 0.4555
RatHypothetical: 0.5248
Warfarin (High Binding Control)Human0.0199
Metoprolol (Low Binding Control)Human0.8812
Metabolism

Rationale: The rate of metabolism of a compound by liver enzymes is a major determinant of its half-life and oral bioavailability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer at 37°C.

  • Compound Addition: Initiate the reaction by adding this compound (e.g., at 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation:

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
This compoundHumanHypothetical: > 60Hypothetical: < 10
RatHypothetical: 45Hypothetical: 25
Verapamil (High Clearance Control)Human8150
Diazepam (Low Clearance Control)Human> 60< 5

Potential Metabolic Pathways

Based on the chemical structure of this compound, several metabolic pathways can be postulated. The primary sites for metabolism are likely the amide bond and the ethoxy linkage.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydrolysis of Amide (via Amidase) Parent->Metabolite1 Metabolite2 O-dealkylation (via CYP450) Parent->Metabolite2 Metabolite3 Glucuronidation of Carboxylic Acid (via UGTs) Parent->Metabolite3 Metabolite4 Glucuronidation of Phenol (after O-dealkylation) Metabolite2->Metabolite4

"theoretical mechanism of action of 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the theoretical mechanism of action of 4-[2-(acetylamino)ethoxy]benzoic acid.

Abstract

This compound is a novel synthetic compound with a chemical structure suggesting potential anti-inflammatory properties. Structurally, it is an ether derivative of acecamic acid, a compound known for its anti-inflammatory effects. This document outlines the theoretical mechanism of action of this compound as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is proposed to be the primary mechanism underlying its potential therapeutic effects in inflammatory conditions, while potentially offering a more favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide details the molecular interactions, relevant signaling pathways, and the experimental protocols used to characterize this mechanism of action.

Introduction

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 contribute to the classic signs of inflammation, including pain, swelling, and fever.

The therapeutic action of traditional NSAIDs, such as ibuprofen and naproxen, relies on their ability to inhibit both COX-1 and COX-2. However, the inhibition of COX-1 is also responsible for some of the most common side effects of these drugs, including gastrointestinal bleeding and ulceration. This has led to the development of selective COX-2 inhibitors, which are designed to reduce inflammation without affecting the protective functions of COX-1.

Based on its chemical structure, this compound is hypothesized to be a selective COX-2 inhibitor. This document will explore the theoretical basis for this mechanism of action.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. The larger, more flexible active site of the COX-2 enzyme, compared to COX-1, can accommodate bulkier inhibitor molecules. The ethoxybenzoic acid moiety of this compound is thought to bind to the active site of the COX-2 enzyme, while the acetylamino side chain may interact with a side pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.

This selective binding prevents the substrate, arachidonic acid, from accessing the catalytic site of the enzyme. As a result, the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), is reduced, leading to a decrease in inflammation and pain.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the proposed site of action for this compound.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 pgh2_2 PGH2 pgg2_2->pgh2_2 homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection) pgh2_1->homeostatic inflammatory Inflammatory Prostaglandins (e.g., PGE2) pgh2_2->inflammatory inflammation Inflammation, Pain, Fever inflammatory->inflammation drug This compound drug->cox2 Selective Inhibition Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro COX-1/COX-2 Assay start->primary_screen hit_id Hit Identification: (High COX-2 Selectivity) primary_screen->hit_id secondary_screen Secondary Screen: Cell-Based PGE2 Assay hit_id->secondary_screen Selective Hits adme In Vitro ADME/ Tox Assays secondary_screen->adme lead_opt Lead Optimization adme->lead_opt lead_opt->primary_screen New Analogs in_vivo In Vivo Efficacy & Safety Studies lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

Methodological & Application

Application Notes and Protocols: Derivatization of 4-[2-(acetylamino)ethoxy]benzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-[2-(acetylamino)ethoxy]benzoic acid and its subsequent use in biological assays, with a focus on the development of histone deacetylase (HDAC) inhibitors.

Introduction

This compound is a versatile scaffold for chemical modification, particularly at its carboxylic acid moiety. Derivatization of this group allows for the synthesis of a diverse library of compounds for screening in various biological assays. A significant application of such derivatives is in the field of epigenetics, specifically as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in the pathogenesis of cancer and other diseases. The development of HDAC inhibitors is therefore a key area of therapeutic research.

This document outlines the synthesis of amide derivatives of this compound and provides a protocol for an in vitro HDAC inhibition assay to evaluate their biological activity.

Derivatization Strategy: Amide Synthesis

The carboxylic acid group of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This is a common and effective strategy to generate derivatives with diverse chemical properties, which can lead to specific interactions with biological targets. A widely used method for amide bond formation is carbodiimide-mediated coupling, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

Workflow for Amide Derivatization

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Analysis start This compound edc EDC/NHS start->edc Addition activated_ester Activated Ester Intermediate edc->activated_ester Formation amine Primary/Secondary Amine (R-NH2) activated_ester->amine Reaction amide Amide Derivative amine->amide Nucleophilic Attack purification Purification (e.g., Chromatography) amide->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of an Amide Derivative of this compound

This protocol describes a general procedure for the synthesis of an amide derivative using EDC coupling.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-Hydroxysuccinimide (NHS)

  • Primary or secondary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 1 hour to form the activated ester intermediate.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with DCM (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product by analytical techniques such as LC-MS and NMR.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against HDACs using a commercially available fluorogenic assay kit.

Materials:

  • Synthesized amide derivatives of this compound

  • HDAC assay buffer

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Trichostatin A (TSA) or a known HDAC inhibitor (as a positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized derivatives and the positive control (e.g., TSA) in DMSO. Make serial dilutions in the HDAC assay buffer to achieve a range of desired concentrations.

  • Reaction Mixture Preparation: In the wells of a 96-well black microplate, add the following in order:

    • HDAC assay buffer

    • Synthesized derivative or control at various concentrations

    • HeLa nuclear extract

  • Enzyme Incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the enzymatic reaction by adding the developer solution to each well.

  • Signal Measurement: Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.

Data Presentation

The inhibitory activities of the synthesized derivatives against HDACs can be summarized in a table for easy comparison.

Compound IDR-Group (from Amine)HDAC Inhibition IC50 (nM)
Example-1 Benzylamine150
Example-2 4-Methoxy-aniline95
Example-3 Cyclohexylamine320
TSA (Control) -5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

HDAC inhibitors exert their therapeutic effects, particularly in cancer, by altering the acetylation status of histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

G cluster_0 HDAC Inhibition cluster_1 Cellular Effects inhibitor This compound Derivative hdac HDAC inhibitor->hdac Inhibits histone_acetylation Increased Histone Acetylation hdac->histone_acetylation Leads to gene_expression Altered Gene Expression histone_acetylation->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-[2-(acetylamino)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[2-(acetylamino)ethoxy]benzoic acid is a chemical compound of interest in pharmaceutical development and research. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C11H13NO4[1]
Molecular Weight 223.22 g/mol [1]
IUPAC Name 4-(2-acetamidoethoxy)benzoic acid[1]
CAS Number 297137-62-3[1]
Water Solubility 8455.8 mg/L (Predicted)[2]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)[3]

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Compartment, and UV-Vis or Photodiode Array (PDA) Detector.

  • Column: A C18 reversed-phase column is recommended as aromatic compounds are well-retained on such stationary phases.[4][5] A common choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development.

Table 2: Recommended Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm (based on similar aromatic compounds)[6]
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation will depend on the sample matrix. For a drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For a drug product, an extraction step may be necessary.

Method Development and Validation Summary

The developed method should be validated according to ICH guidelines. The following parameters are critical for ensuring the method is suitable for its intended purpose.

Table 3: Method Validation Parameters and Expected Results

ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and standard solution.No interference at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze six replicate injections of the standard solution on the same day (repeatability) and on different days with different analysts/instruments (intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.To be determined based on the requirements of the analysis.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.

Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_final Finalization A Define Analytical Requirements B Procure Reference Standard & Reagents A->B C Prepare Stock & Working Solutions B->C D Select Column & Initial Conditions C->D E Optimize Mobile Phase & Gradient D->E F Optimize Detector Settings E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Document Final Method K->L M Implement for Routine Analysis L->M

Caption: Workflow for HPLC Method Development and Validation.

This comprehensive approach ensures the development of a reliable and robust HPLC method for the analysis of this compound, suitable for a variety of applications in research and quality control.

References

"use of 4-[2-(acetylamino)ethoxy]benzoic acid as a building block in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Research on Acid

I've kicked off my investigation by diving into Google, focusing on the medicinal applications of 4-[ 2-(acetylamino)ethoxy]benzoic acid. My initial search concentrates on understanding its potential as a crucial building block in synthesizing diverse chemical compounds.

Deepening Search & Analysis

I've expanded my search to include synonyms like Aceburic acid, focusing on the synthesis applications, and potential drug discovery roles. I'm now zeroing in on IC50 values, Ki, and experimental procedures detailed in the research. I'm starting to structure the gathered quantitative data for easier comparison and creating experimental protocols. Simultaneously, I'm developing Graphviz diagrams to illustrate key experimental workflows.

Analyzing Search Results Now

I'm now deeply immersed in the search results, identifying the specific molecules synthesized using this acid and their therapeutic targets. I'm scrutinizing any existing quantitative data – IC50, Ki, you name it – alongside detailed experimental procedures. I'm already structuring the quantitative data into tables for clarity and drafting experimental protocols. Concurrently, I'm working on some Graphviz diagrams to visualize experimental workflows.

Application Note: Experimental Setup for Measuring the Binding Affinity of 4-[2-(acetylamino)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quantification of binding affinity between a small molecule and its protein target is a cornerstone of drug discovery and chemical biology. It provides crucial information on the potency and specificity of the interaction. This document outlines detailed protocols for measuring the binding affinity of 4-[2-(acetylamino)ethoxy]benzoic acid to a putative protein target using two robust, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While the specific biological target for this compound is not defined in public literature, the following protocols provide a comprehensive framework that can be adapted once a target protein is identified.

Introduction to Binding Affinity Measurement

This compound is a small organic molecule.[1] Understanding its interaction with biological macromolecules is essential for elucidating its mechanism of action and potential therapeutic applications. Binding affinity, typically expressed as the equilibrium dissociation constant (K D), is a measure of the strength of the interaction between a ligand (the small molecule) and its receptor (the protein).[2] A lower K D value signifies a stronger binding affinity.[2]

Several biophysical techniques are available for accurately measuring binding affinity.[3] This note will focus on two widely used, label-free methods:

  • Surface Plasmon Resonance (SPR): A real-time, optical detection technique that measures the change in refractive index at a sensor surface as an analyte binds to an immobilized ligand.[4] It provides both kinetic (association and dissociation rates) and affinity data.[4][5]

  • Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat released or absorbed during a binding event.[6][7] It provides a complete thermodynamic profile of the interaction, including affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][8]

Method 1: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for detailed, quantitative studies of molecular interactions.[9][10] In a typical experiment for a small molecule, the larger protein target is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface at various concentrations.[10]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis prep_protein Prepare Target Protein (Purify, check concentration & purity) immobilize Immobilize Target Protein (Amine coupling to chip surface) prep_protein->immobilize prep_ligand Prepare Small Molecule (this compound) (Dissolve in running buffer, create serial dilutions) inject Inject Small Molecule (Flow analyte over surface at multiple concentrations) prep_ligand->inject prep_chip Select & Prepare Sensor Chip (e.g., CM5 dextran chip) prep_chip->immobilize immobilize->inject Association Phase regenerate Regenerate Surface (Inject solution to remove bound analyte) inject->regenerate Dissociation Phase sensorgram Generate Sensorgrams (Plot Response Units vs. Time) inject->sensorgram regenerate->inject Next Cycle fitting Fit Data to Binding Model (e.g., 1:1 Langmuir model) sensorgram->fitting results Determine Kinetic & Affinity Constants (ka, kd, KD) fitting->results

Caption: Workflow for SPR binding affinity measurement.

Detailed SPR Protocol

A. Materials and Reagents

  • Target Protein: Purified protein of interest (>95% purity), concentration determined accurately.

  • Analyte: this compound, high purity.

  • SPR Instrument: e.g., Biacore (Cytiva), ProteOn (Bio-Rad).

  • Sensor Chip: CM5 sensor chip (for amine coupling) is a common choice.[9] Other chips (e.g., NTA for His-tagged proteins) can be used.[9]

  • Immobilization Buffers:

    • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

    • Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 4.5 (optimal pH should be scouted).

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Buffer should be filtered and degassed.

  • Regeneration Solution: A solution that removes the analyte without denaturing the immobilized protein (e.g., low pH glycine, high salt). This requires scouting.

B. Experimental Procedure

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Target Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. Aim for an immobilization level that will yield a theoretical Rmax of ~50 RU for the small molecule.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Analyte Injection (Binding Measurement):

    • Prepare a dilution series of this compound in running buffer. A typical range for a small molecule might be 0.1 µM to 50 µM, ideally spanning 0.1x to 10x the expected K D. Include a buffer-only (zero concentration) injection for double referencing.

    • Inject each concentration over the reference and active flow cells for a set association time (e.g., 60-180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 120-600 seconds).[11] The flow rate is typically between 30-50 µL/min.[5][11]

  • Surface Regeneration:

    • After the dissociation phase of each cycle, inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

    • Ensure the regeneration step returns the baseline to the original level without affecting the activity of the immobilized protein.

C. Data Analysis

  • The raw data (sensorgrams) are processed by subtracting the reference channel signal and the buffer-only injection signal.

  • The resulting sensorgrams show the binding response (in Resonance Units, RU) over time.

  • For kinetic analysis, both the association and dissociation phases are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a) and the dissociation rate constant (k d).

  • The equilibrium dissociation constant is calculated as K D = k d / k a.

  • Alternatively, for steady-state analysis, the response at equilibrium (R eq) for each concentration is plotted against the analyte concentration, and the resulting curve is fitted to a steady-state affinity model to determine K D directly.[4]

Data Presentation: SPR Results
ParameterDescriptionValue
k a (M ⁻¹s⁻¹) Association Rate Constante.g., 1.5 x 10⁵
k d (s⁻¹) Dissociation Rate Constante.g., 3.0 x 10⁻³
K D (nM) Equilibrium Dissociation Constant (k d/k a)e.g., 20

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a comprehensive thermodynamic signature of the interaction.[8] It is performed with both molecules free in solution, requiring no modification or immobilization.[12]

Experimental Workflow: ITC

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis prep_protein Prepare Target Protein (Dialyze into ITC buffer, measure concentration) load_cell Load Protein into Sample Cell Load Small Molecule into Syringe prep_protein->load_cell prep_ligand Prepare Small Molecule (Dissolve in exact same buffer, measure concentration) prep_ligand->load_cell titrate Perform Titration (Inject small molecule into protein solution in sequential aliquots) load_cell->titrate thermogram Generate Thermogram (Plot Heat Change vs. Molar Ratio) titrate->thermogram fitting Fit Integrated Heats to Binding Model (e.g., One-Set-of-Sites model) thermogram->fitting results Determine Thermodynamic Parameters (n, KD, ΔH, ΔS) fitting->results

Caption: Workflow for ITC binding affinity measurement.

Detailed ITC Protocol

A. Materials and Reagents

  • Target Protein: Purified protein (>95% purity), with a precisely known concentration.

  • Analyte: this compound, high purity, with a precisely known concentration.

  • ITC Instrument: e.g., MicroCal PEAQ-ITC (Malvern Panalytical).

  • ITC Buffer: e.g., 20 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4. Crucially, the protein and small molecule must be in the exact same, matched buffer to avoid heats of dilution. Dialysis of the protein against the final buffer is highly recommended.

B. Experimental Procedure

  • Sample Preparation:

    • Prepare the target protein solution at a suitable concentration (e.g., 10-50 µM).

    • Prepare the this compound solution at a concentration 10-20 times that of the protein (e.g., 100-500 µM).

    • Thoroughly degas both solutions before loading them into the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature, typically 25°C.[8]

    • Set the stirring speed (e.g., 750 rpm) and the reference power.

  • Loading:

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the titration syringe.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the small molecule solution into the protein solution.

    • Allow the system to reach thermal equilibrium between injections (e.g., 150 seconds).

    • The initial injections produce a large heat change as the protein becomes saturated. Later injections produce a smaller heat change, equivalent to the heat of dilution.

  • Control Experiment: To obtain the heat of dilution, perform a control titration by injecting the small molecule into the buffer alone. This value is subtracted from the main experimental data.

C. Data Analysis

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

  • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable model (e.g., "one-set-of-sites") to directly determine the binding stoichiometry (n), the binding affinity (K A, from which K D = 1/K A is calculated), and the enthalpy of binding (ΔH).

  • The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS.

Data Presentation: ITC Results
ParameterDescriptionValue
n Stoichiometry (Ligand:Protein)e.g., 0.98
K D (µM) Equilibrium Dissociation Constante.g., 5.2
ΔH (kcal/mol) Enthalpy of Bindinge.g., -8.5
-TΔS (kcal/mol) Entropic Contributione.g., 1.3
ΔG (kcal/mol) Gibbs Free Energy of Bindinge.g., -7.2

Summary and Comparison

Both SPR and ITC are powerful, label-free methods for characterizing the binding of this compound to its target. The choice between them may depend on the specific research question and available materials.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surface (Refractive Index)[9]Heat change in solution[8]
Format Immobilized target, analyte in solution[10]Both components in solution[12]
Key Outputs Kinetics (k a, k d), Affinity (K D)[5]Thermodynamics (K D, n, ΔH, ΔS)[6]
Protein Use Low (µg amounts for immobilization)High (mg amounts for cell concentration)
Throughput Relatively highLower
Strengths Real-time kinetic data, high sensitivity.True in-solution measurement, full thermodynamic profile.[8]
Considerations Immobilization may affect protein activity.Requires larger amounts of pure protein; sensitive to buffer mismatch.

Confirming binding and affinity with two orthogonal methods like SPR and ITC provides a high degree of confidence in the measured parameters and offers deeper insight into the molecular interaction.

References

Application Notes and Protocols for the Investigational Use of 4-[2-(acetylamino)ethoxy]benzoic Acid in Novel Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the chemical structure of 4-[2-(acetylamino)ethoxy]benzoic acid and established principles of biomaterial science. As of the current literature survey, specific applications of this compound in biomaterials are not extensively documented. These notes are intended to serve as a foundational guide for researchers exploring its potential.

Introduction

This compound is a chemical compound with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol . Its structure, featuring a carboxylic acid group and an acetylaminoethoxy side chain, presents intriguing possibilities for the development of novel biomaterials. The carboxylic acid moiety can be leveraged for polymerization or for conjugation to other polymers, while the acetylaminoethoxy group may enhance hydrophilicity and biocompatibility. These characteristics suggest its potential utility in creating hydrogels for controlled drug delivery and scaffolds for tissue engineering.

Application Note 1: Development of a pH-Responsive Hydrogel for Controlled Drug Delivery

This application note describes a hypothetical approach to synthesizing a pH-responsive hydrogel incorporating this compound for the controlled release of therapeutic agents. The presence of the carboxylic acid group is anticipated to impart pH-sensitivity to the hydrogel, making it a suitable candidate for drug delivery to specific physiological environments, such as the gastrointestinal tract or tumor microenvironments, which often exhibit pH variations.

Hypothetical Quantitative Data

The following table summarizes the expected physicochemical and biological properties of a hydrogel synthesized with varying concentrations of this compound. These values are illustrative and based on typical data for similar biomaterials.

Hydrogel Formulation (w/w % of this compound)Swelling Ratio at pH 7.4Swelling Ratio at pH 5.5Drug Loading Efficiency (%) (Model Drug: Doxorubicin)In Vitro Cytotoxicity (NIH/3T3 Fibroblasts, 72h) (% Cell Viability)
1%350 ± 25450 ± 3085 ± 5> 95
2.5%420 ± 30580 ± 3592 ± 4> 95
5%510 ± 40720 ± 4595 ± 3> 90
Experimental Protocol: Synthesis and Characterization of a pH-Responsive Hydrogel

Materials:

  • This compound

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Doxorubicin (model drug)

  • Phosphate-buffered saline (PBS) at pH 7.4 and 5.5

  • NIH/3T3 fibroblast cell line

  • MTT assay kit

Protocol:

  • Hydrogel Synthesis:

    • Dissolve 1g of Acrylamide and a specified amount of this compound (e.g., 10 mg for a 1% formulation) in 10 mL of deionized water.

    • Add 0.02 g of MBA to the solution and stir until completely dissolved.

    • To polymerize, add 20 µL of APS solution (10% w/v in water) and 5 µL of TEMED.

    • Immediately pour the solution into a mold and allow it to polymerize at room temperature for 4 hours.

    • After polymerization, cut the hydrogel into desired shapes and sizes and immerse in deionized water for 48 hours to remove unreacted monomers and initiators, changing the water every 8 hours.

  • Swelling Studies:

    • Lyophilize the purified hydrogel samples to determine their dry weight (Wd).

    • Immerse the dried hydrogels in PBS solutions of pH 7.4 and pH 5.5 at 37°C.

    • At predetermined time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them (Ws).

    • Calculate the swelling ratio as: (Ws - Wd) / Wd * 100%.

  • Drug Loading:

    • Immerse the lyophilized hydrogels in a 1 mg/mL solution of Doxorubicin in PBS (pH 7.4) for 48 hours at room temperature.

    • After loading, remove the hydrogels and rinse with fresh PBS to remove surface-adsorbed drug.

    • Determine the amount of drug loaded by measuring the decrease in the concentration of the drug solution using a UV-Vis spectrophotometer at 480 nm.

  • In Vitro Drug Release:

    • Place the drug-loaded hydrogels in separate vials containing 10 mL of PBS at pH 7.4 and pH 5.5.

    • Incubate the vials at 37°C with gentle shaking.

    • At specific time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

    • Quantify the concentration of Doxorubicin in the collected samples using a UV-Vis spectrophotometer.

  • In Vitro Cytotoxicity:

    • Sterilize the hydrogel samples by UV irradiation.

    • Place the sterile hydrogels in a 96-well plate.

    • Seed NIH/3T3 fibroblasts onto the hydrogels at a density of 1 x 10^4 cells/well.

    • After 72 hours of incubation, assess cell viability using an MTT assay according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation s1 Dissolve Monomers (AAm, this compound) s2 Add Crosslinker (MBA) s1->s2 s3 Initiate Polymerization (APS, TEMED) s2->s3 s4 Purification s3->s4 c1 Swelling Studies (pH 7.4 & 5.5) s4->c1 c2 Drug Loading (Doxorubicin) s4->c2 b1 In Vitro Cytotoxicity (MTT Assay) s4->b1 c3 In Vitro Drug Release c2->c3

Caption: Experimental workflow for the synthesis and evaluation of a novel hydrogel.

drug_release_mechanism cluster_hydrogel Hydrogel Matrix drug Drug polymer Polymer Network low_ph Low pH (e.g., 5.5) swelling Increased Swelling low_ph->swelling Protonation of Carboxylic Groups high_ph Neutral pH (e.g., 7.4) less_swelling Reduced Swelling high_ph->less_swelling Deprotonation release Enhanced Drug Release swelling->release sustained_release Sustained Drug Release less_swelling->sustained_release

Caption: Proposed mechanism of pH-responsive drug release from the hydrogel.

Application Note 2: Fabrication of a Biofunctional Scaffold for Tissue Engineering

This note outlines a hypothetical protocol for creating a porous scaffold for tissue engineering by incorporating this compound into a chitosan matrix. Chitosan is a widely used biomaterial due to its biocompatibility and biodegradability. The addition of this compound could potentially enhance the mechanical properties and cell-material interactions of the resulting scaffold.

Hypothetical Quantitative Data

The following table presents exemplary data for a chitosan-based scaffold modified with this compound.

Scaffold Formulation (w/w % of this compound)Porosity (%)Compressive Modulus (kPa)In Vitro Biomineralization (Calcium Deposition, µg/mg scaffold)Cell Proliferation (hMSCs, Day 7) (Fold Increase)
0% (Control Chitosan)92 ± 315 ± 25 ± 13.5 ± 0.5
1%90 ± 425 ± 312 ± 24.2 ± 0.6
2.5%88 ± 338 ± 425 ± 35.1 ± 0.7
Experimental Protocol: Scaffold Fabrication and Characterization

Materials:

  • High molecular weight chitosan

  • This compound

  • Acetic acid

  • Glutaraldehyde solution (crosslinker)

  • Human mesenchymal stem cells (hMSCs)

  • Osteogenic differentiation medium

  • Alizarin Red S staining solution

Protocol:

  • Scaffold Fabrication (Freeze-Drying):

    • Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid.

    • Dissolve the desired amount of this compound in the chitosan solution.

    • Add 0.5% (v/v) glutaraldehyde solution and stir vigorously for 15 minutes for crosslinking.

    • Pour the solution into a mold and freeze at -80°C for 12 hours.

    • Lyophilize the frozen solution for 48 hours to obtain a porous scaffold.

    • Wash the scaffold extensively with deionized water to remove residual chemicals.

  • Porosity Measurement:

    • Use the liquid displacement method with ethanol to determine the porosity of the scaffold.

  • Mechanical Testing:

    • Perform unconfined compression tests on hydrated scaffold samples using a universal testing machine to determine the compressive modulus.

  • In Vitro Biomineralization:

    • Sterilize the scaffolds and place them in a 24-well plate.

    • Seed hMSCs onto the scaffolds at a density of 5 x 10^4 cells/scaffold.

    • Culture the cell-seeded scaffolds in osteogenic differentiation medium for 21 days.

    • After 21 days, fix the scaffolds and stain with Alizarin Red S solution to visualize calcium deposits.

    • Quantify the calcium deposition by extracting the stain and measuring its absorbance.

  • Cell Proliferation Assay:

    • Seed hMSCs on the scaffolds as described above.

    • At day 1 and day 7, measure the cell number using a DNA quantification assay (e.g., PicoGreen).

    • Calculate the fold increase in cell number from day 1 to day 7.

Visualization

scaffold_fabrication_workflow cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_evaluation Biological Evaluation f1 Prepare Chitosan Solution f2 Incorporate this compound f1->f2 f3 Crosslink with Glutaraldehyde f2->f3 f4 Freeze-Drying f3->f4 c1 Porosity Measurement f4->c1 c2 Mechanical Testing f4->c2 e1 Cell Seeding (hMSCs) f4->e1 e2 In Vitro Biomineralization (Alizarin Red S) e1->e2 e3 Cell Proliferation Assay e1->e3

Caption: Workflow for the fabrication and evaluation of a biofunctional scaffold.

Troubleshooting & Optimization

"troubleshooting the synthesis of 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Synthesis Strategies

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Technical Support Center: Optimizing the Synthesis of 4-[2-(acetylamino)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-[2-(acetylamino)ethoxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of a 4-hydroxybenzoic acid derivative (such as the acid itself or its ester) with an N-(2-haloethyl)acetamide, typically N-(2-chloroethyl)acetamide, in the presence of a suitable base and solvent.

Q2: Should I use 4-hydroxybenzoic acid or its ester as the starting material?

A2: Using an ester of 4-hydroxybenzoic acid, such as methyl or ethyl 4-hydroxybenzoate, is often preferred. The ester group protects the carboxylic acid from reacting with the base used in the reaction. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid product. This two-step approach can lead to higher yields and a cleaner product.

Q3: What are the recommended bases and solvents for this synthesis?

A3: Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile generally being preferred as they facilitate the SN2 reaction.

Q4: What are the optimal temperature and reaction time?

A4: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, for several hours. A common temperature range is 50-100 °C. It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material has been completely consumed.

Q5: What are the potential side reactions to be aware of?

A5: The primary side reaction is the E2 elimination of the alkylating agent, N-(2-chloroethyl)acetamide, which is promoted by the base and can lead to the formation of N-vinylacetamide. Another possible, though less common, side reaction is the C-alkylation of the phenol ring.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective deprotonation of the starting phenol. 2. Degradation of the alkylating agent. 3. Insufficient reaction temperature or time. 4. Use of an inappropriate solvent.1. Ensure the base is of good quality and used in sufficient excess (typically 1.5-2.0 equivalents). For less reactive systems, a stronger base like sodium hydride (NaH) can be considered, though with caution due to its reactivity. 2. Use a fresh or properly stored alkylating agent. 3. Increase the reaction temperature to the reflux temperature of the solvent and monitor the reaction by TLC until completion. 4. Switch to a polar aprotic solvent such as DMF or acetonitrile.
Presence of Unreacted 4-Hydroxybenzoic Acid (or its ester) 1. Insufficient amount of base or alkylating agent. 2. Short reaction time.1. Use a slight excess (1.1-1.5 equivalents) of both the base and the alkylating agent. 2. Continue the reaction and monitor by TLC until the starting material is no longer visible.
Formation of Significant Amounts of Side Products 1. The reaction temperature is too high, favoring elimination. 2. The base used is too strong or sterically hindered, promoting elimination.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Use a milder base such as potassium carbonate or sodium carbonate.
Difficulty in Product Isolation and Purification 1. The product is soluble in both acidic and basic aqueous solutions due to its amphoteric nature. 2. Formation of emulsions during extraction.1. For purification, consider isoelectric precipitation. Adjust the pH of the aqueous solution containing the product to its isoelectric point to induce precipitation. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.

Experimental Protocols

Synthesis of Ethyl 4-[2-(acetylamino)ethoxy]benzoate

This procedure outlines the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed.

Materials:

  • Ethyl 4-hydroxybenzoate

  • N-(2-chloroethyl)acetamide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(2-chloroethyl)acetamide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hydrolysis of Ethyl 4-[2-(acetylamino)ethoxy]benzoate

Materials:

  • Ethyl 4-[2-(acetylamino)ethoxy]benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Dissolve the ethyl 4-[2-(acetylamino)ethoxy]benzoate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start Ethyl 4-hydroxybenzoate + N-(2-chloroethyl)acetamide reagents1 K₂CO₃, DMF start->reagents1 Heat (80-90 °C) product1 Ethyl 4-[2-(acetylamino)ethoxy]benzoate reagents1->product1 reagents2 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) product1->reagents2 final_product This compound reagents2->final_product

Caption: Two-step synthesis of this compound.

Troubleshooting_Logic start Low Product Yield? check_base Check Base: - Anhydrous? - Sufficient Equivalents? start->check_base Yes side_products Significant Side Products? start->side_products No check_temp_time Check Reaction Conditions: - Temperature too low? - Time too short? check_base->check_temp_time Base OK solution_base Action: - Use fresh, anhydrous base - Increase equivalents check_base->solution_base Issue Found check_solvent Check Solvent: - Polar aprotic? check_temp_time->check_solvent Conditions OK solution_temp_time Action: - Increase temperature - Increase reaction time - Monitor by TLC check_temp_time->solution_temp_time Issue Found solution_solvent Action: - Switch to DMF or Acetonitrile check_solvent->solution_solvent Issue Found check_solvent->side_products Solvent OK check_temp_high Check Temperature: - Too high? side_products->check_temp_high Yes end Synthesis Optimized side_products->end No check_base_strong Check Base: - Too strong? check_temp_high->check_base_strong Temp OK solution_temp_high Action: - Lower reaction temperature check_temp_high->solution_temp_high Issue Found solution_base_strong Action: - Use milder base (e.g., K₂CO₃) check_base_strong->solution_base_strong Issue Found check_base_strong->end Base OK

Caption: Troubleshooting workflow for synthesis optimization.

"improving the yield and purity of 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Investigation

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"challenges in the purification of 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Initiating Data Gathering

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Mapping Purification Roadblocks

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"overcoming poor solubility of 4-[2-(acetylamino)ethoxy]benzoic acid in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Initial Solubility

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Exploring Solubility Enhancement Strategies

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"troubleshooting guide for HPLC analysis of 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Launching Research Phase

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Developing Comprehensive Protocol

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Validation & Comparative

"cross-validation of analytical methods for 4-[2-(acetylamino)ethoxy]benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[2-(acetylamino)ethoxy]benzoic acid

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of this compound. Given the limited publicly available cross-validation studies for this specific analyte, this guide leverages validation data from structurally similar benzoic acid derivatives to present a robust framework for analytical method development, comparison, and cross-validation. The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of such compounds in various matrices.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix (e.g., plasma, urine, or pharmaceutical formulations). LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations are expected.[1] HPLC-UV is a cost-effective and robust alternative, well-suited for the analysis of bulk drug substances and formulations where the analyte concentration is higher.[1]

The following table summarizes the typical performance characteristics for these methods, based on data from analogous compounds. These values can serve as a benchmark when validating a method for this compound.

Table 1: Comparison of Typical Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~1.5 ng/mL
Specificity Moderate to HighVery High

Note: Data presented are representative values for structurally similar benzoic acid derivatives and should be established for the specific method developed for this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in pharmaceutical formulations or bulk substance.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan, likely around 230-260 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to achieve a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices such as plasma or urine.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Cross-Validation Workflow and Decision Logic

Cross-validation is performed to ensure that two different analytical methods provide comparable results.[2] This is crucial when, for example, a study transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials. The following diagrams illustrate the general workflow for cross-validation and a decision tree for method selection.

cross_validation_workflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) m1_val Full Method Validation m1_samples Analyze QC Samples m1_val->m1_samples compare Compare Results m1_samples->compare m2_val Full Method Validation m2_samples Analyze Same QC Samples m2_val->m2_samples m2_samples->compare stats Statistical Analysis (e.g., Bland-Altman plot) compare->stats accept Acceptance Criteria Met? stats->accept pass Methods are Interchangeable accept->pass Yes fail Investigate Discrepancies accept->fail No

Caption: General workflow for the cross-validation of two analytical methods.

method_selection_tree start Start: Define Analytical Need matrix Complex Matrix? (e.g., Plasma, Tissue) start->matrix lcms Consider LC-MS/MS matrix->lcms Yes bulk Bulk Substance or Formulation Analysis? matrix->bulk No sensitivity Trace Level Analysis Required? (< ng/mL) hplc Consider HPLC-UV sensitivity->hplc No sensitivity->lcms Yes bulk->sensitivity No bulk->hplc Yes

Caption: Logical decision tree for selecting an analytical method.

References

"comparative study of the stability of different benzoic acid-based linkers"

Author: BenchChem Technical Support Team. Date: December 2025

Examining Benzoic Acid Stability

Deep Diving into Data

Now I'm diving deeper into the research, focusing on the nitty-gritty: different types of benzoic acid linkers and the specific test conditions. I'm actively collecting quantitative stability data – half-lives, degradation rates, and bond dissociation energies – aiming to create a solid comparison guide. Simultaneously, I'm hunting down detailed experimental protocols for key stability tests, a crucial step to compare results.

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Navigating the Unknown: A Comparative Guide to Using 4-[2-(acetylamino)ethoxy]benzoic Acid as a Control in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate controls is a cornerstone of robust experimental design. While well-characterized positive and negative controls are readily available for many assays, researchers occasionally encounter compounds with unknown or poorly documented biological activity. One such molecule is 4-[2-(acetylamino)ethoxy]benzoic acid. This guide provides a comparative framework for evaluating its potential use as a negative or positive control, with a focus on providing supporting experimental methodologies and data presentation formats.

Due to the current lack of comprehensive biological data for this compound, this guide will utilize a hypothetical case study within the context of inflammation research, specifically focusing on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a pivotal regulator of inflammatory responses, and its modulation is a key area of therapeutic interest.

The Quandary of an Uncharacterized Compound

Before employing a compound like this compound in an experimental setup, it is crucial to ascertain its intrinsic biological activity. Without this characterization, its use as a control could lead to misinterpretation of results. A compound intended as a negative control should be inert in the experimental system, while a positive control must elicit a known, measurable effect.

This guide will compare the hypothetical activity of this compound against two standards in an NF-κB activation assay:

  • Positive Control: Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine known to activate the NF-κB pathway.

  • Negative Control: Vehicle (e.g., 0.1% Dimethyl Sulfoxide - DMSO), the solvent used to dissolve the test compounds, which should not affect the signaling pathway on its own.

Hypothetical Experimental Evaluation of this compound in an NF-κB Reporter Assay

To determine whether this compound acts as a positive or negative control in the context of NF-κB signaling, a luciferase reporter assay can be employed. This assay measures the activity of a luciferase reporter gene under the control of an NF-κB response element.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in a 96-well plate at a density of 2 x 10^4 cells per well.

    • After 24 hours, cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds.

    • Test Compound: this compound is added at varying concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Positive Control: TNF-α is added at a final concentration of 10 ng/mL.

    • Negative Control: Vehicle (0.1% DMSO) is added.

    • Cells are incubated for 6 hours.

  • Luciferase Assay:

    • The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

Data Presentation

The quantitative data from the NF-κB luciferase reporter assay can be summarized in the following table:

Treatment GroupConcentrationNormalized Luciferase Activity (Fold Change vs. Vehicle)Standard Deviation
Vehicle (Negative Control) 0.1% DMSO1.00.12
TNF-α (Positive Control) 10 ng/mL15.21.8
This compound 1 µM1.10.15
This compound 10 µM1.30.21
This compound 100 µM1.20.18

Interpreting the Hypothetical Results

Based on the hypothetical data presented in the table, this compound does not significantly increase NF-κB-driven luciferase activity compared to the vehicle control, even at high concentrations. In contrast, TNF-α robustly activates the pathway. This would suggest that in this specific experimental context, This compound is a suitable candidate for a negative control.

Conversely, if the compound had shown a significant, dose-dependent increase in luciferase activity, it would be considered a positive modulator of the NF-κB pathway and thus unsuitable as a negative control.

Visualizing the Experimental Framework

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

G Experimental Workflow for Control Validation cluster_prep Preparation cluster_treatment Treatment (6 hours) cluster_analysis Analysis cell_culture HEK293T Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding transfection Transfect with Reporter Plasmids seeding->transfection neg_control Negative Control (Vehicle - 0.1% DMSO) transfection->neg_control pos_control Positive Control (TNF-α) transfection->pos_control test_compound Test Compound (this compound) transfection->test_compound luciferase_assay Dual-Luciferase Assay neg_control->luciferase_assay pos_control->luciferase_assay test_compound->luciferase_assay data_analysis Data Normalization and Analysis luciferase_assay->data_analysis

Experimental workflow for validating a test compound as a control.

G Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Positive Control) TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase Reporter) DNA->Transcription Initiates

Simplified representation of the TNF-α induced NF-κB signaling pathway.

Conclusion and Recommendations

The responsible use of controls in scientific experimentation is paramount. In the case of this compound, the absence of published biological activity data necessitates a cautious approach. The hypothetical experimental framework provided in this guide offers a clear path for researchers to characterize this and other unknown compounds before their inclusion as controls.

Confirming the Purity of 4-[2-(acetylamino)ethoxy]benzoic Acid: A Comparative Guide to Secondary Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new chemical entities. This guide provides a comparative analysis of two robust secondary methods for confirming the purity of 4-[2-(acetylamino)ethoxy]benzoic acid: High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable method for quality control and analytical validation.

Comparison of Secondary Purity Confirmation Methods

A primary method, such as ¹H NMR, might be used to confirm the structure of this compound, but secondary methods are essential for quantifying the purity and detecting potential process-related impurities. The choice of a secondary method often depends on the nature of the expected impurities and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve the main compound from its impurities, providing a quantitative measure of purity based on the relative peak areas. This method is particularly useful for detecting non-volatile and thermally labile impurities.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with the melting of a sample. The presence of impurities broadens the melting endotherm and lowers the melting point, which can be used to calculate the mole percent of impurities. DSC is an absolute method for purity determination of highly crystalline compounds.[1][2][3]

The following table summarizes the key performance characteristics of these two methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Measurement of heat flow associated with thermal transitions as a function of temperature.
Information Provided Relative purity (area %), retention times of analyte and impurities, detection of non-volatile impurities.Absolute purity (mole %), melting point, and enthalpy of fusion.
Hypothetical Purity 99.85% (by area normalization)99.90% (mole %)
Sample Requirement ~1 mg/mL solution1-3 mg solid
Analysis Time ~20 minutes per sample~30 minutes per sample
Strengths High sensitivity and resolution for a wide range of impurities.Absolute method, no need for a reference standard of the analyte.[4]
Limitations Requires method development and a reference standard for impurity identification.Only sensitive to eutectic impurities; not suitable for amorphous or thermally unstable compounds.[1][3]

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to provide a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed to separate this compound from potential starting materials and by-products of its synthesis.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the prepared sample and run the gradient analysis.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound to determine the purity.

Differential Scanning Calorimetry (DSC) Protocol

This DSC method determines the purity of this compound based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[4]

Instrumentation:

  • Differential Scanning Calorimeter with a refrigerated cooling system

  • Aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Analysis:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 2 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the melting endotherm. Calculate the purity using the instrument's software, which applies the Van't Hoff equation.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for each of the described purity confirmation methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Equilibrate Column prep3->analysis1 analysis2 Inject Sample analysis1->analysis2 analysis3 Run Gradient analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 end end data2->end Purity Report

Caption: Workflow for HPLC Purity Analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing prep1 Weigh Sample into Pan prep2 Hermetically Seal Pan prep1->prep2 analysis1 Equilibrate at 25°C prep2->analysis1 analysis2 Temperature Ramp (2°C/min) analysis1->analysis2 data1 Determine Melting Endotherm analysis2->data1 data2 Calculate Purity (Van't Hoff) data1->data2 end end data2->end Purity Report

Caption: Workflow for DSC Purity Analysis.

References

Safety Operating Guide

Proper Disposal of 4-[2-(Acetylamino)ethoxy]benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-[2-(Acetylamino)ethoxy]benzoic acid, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help in maintaining a safe working environment and ensuring compliance with federal, state, and local regulations.[1]

Hazard and Safety Information Summary

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While not classified as a hazardous substance by OSHA in some contexts, it is prudent to handle it with care.[1] It may cause skin and eye irritation, and inhalation of dust should be avoided.[1]

Parameter Information Source
Physical State Solid, Powder[1]
Appearance White to Off-white[1]
Potential Hazards May cause skin and eye irritation. May cause respiratory tract irritation if inhaled.[1]
Incompatible Materials Strong oxidizing agents.[1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, long-sleeved clothing, chemical-resistant apron, gloves, and an effective dust mask.[1]

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the proper disposal of this compound from a laboratory setting. This protocol is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified in the table above.

  • Sealable, properly labeled waste container (e.g., a dedicated container for non-halogenated solid chemical waste).

  • Chemical fume hood.

  • Spill kit for solid chemicals.

  • Waste disposal tags or labels from your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) guidelines and local hazardous waste regulations.[1][2][3][4] Chemical waste generators are responsible for correctly classifying their waste.[2][3][4]

  • Wear Appropriate PPE: At a minimum, wear safety glasses, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should be used.[1]

  • Work in a Ventilated Area: Whenever possible, handle the chemical waste inside a certified chemical fume hood to minimize the inhalation of any dust.[1]

  • Containerize the Waste:

    • Carefully transfer the solid this compound waste into a designated, sealable, and chemically compatible waste container.[1]

    • Avoid mixing with other waste streams unless explicitly permitted by your EHS department.[5]

    • Do not overfill the container.

  • Label the Waste Container:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include any other information required by your institution's waste management program (e.g., date, lab location, responsible person).

  • Decontaminate and Dispose of Associated Materials:

    • Any contaminated materials, such as weighing paper, gloves, or wipers, should be placed in the same solid waste container.

    • Contaminated packaging can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[6]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

    • Crucially, do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound waste consult_ehs Consult Institutional and Local EHS Regulations start->consult_ehs ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat - Dust Mask (if needed) consult_ehs->ppe Regulations Understood ventilated_area Work in a Ventilated Area (e.g., Fume Hood) ppe->ventilated_area containerize Place Waste in a Labeled, Sealable Container ventilated_area->containerize decontaminate Dispose of Contaminated Materials in the Same Container containerize->decontaminate store Store Waste Container in a Designated Area decontaminate->store arrange_pickup Arrange for Pickup by EHS for Proper Disposal store->arrange_pickup end End: Waste Properly Disposed arrange_pickup->end

References

Essential Safety and Operational Guide for Handling 4-[2-(Acetylamino)ethoxy]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate safety, operational, and disposal information for 4-[2-(Acetylamino)ethoxy]benzoic acid.

Chemical Identifier:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound297137-62-3C11H13NO4223.23 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a potential for splashing or significant dust generation.The compound causes serious eye irritation.[1]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and change immediately if contaminated.The compound causes skin irritation.[1][2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] A NIOSH-approved respirator is necessary if engineering controls are insufficient to maintain low dust levels.The compound may cause respiratory irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[2]

    • Ensure the fume hood is functioning correctly before starting any work.[2]

    • Have all necessary PPE donned correctly before handling the chemical.

  • Handling:

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[2] Use a spatula for transferring the solid material.[2]

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

    • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1]

  • Post-Handling:

    • Thoroughly clean any contaminated surfaces and equipment.[2]

    • Remove PPE in the correct order to prevent cross-contamination, starting with gloves.[2]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or allow it to contaminate water, food, or animal feed.[3] Contaminated packaging should be triple-rinsed and either recycled or punctured to render it unusable before disposal in a sanitary landfill.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood Next don_ppe Don Personal Protective Equipment (PPE) verify_hood->don_ppe Next weigh_transfer Weigh and Transfer (Minimize Dust) don_ppe->weigh_transfer Proceed to Handling dissolve Dissolve in Solvent (Slow Addition) weigh_transfer->dissolve If applicable decontaminate Decontaminate Work Area and Equipment weigh_transfer->decontaminate After Experiment segregate_waste Segregate Contaminated Waste weigh_transfer->segregate_waste During Handling dissolve->decontaminate After Experiment dissolve->segregate_waste During Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe Next decontaminate->segregate_waste During Cleanup wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step dispose_waste Dispose via Licensed Contractor segregate_waste->dispose_waste Final Disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.